Ethyl 2-(3-chloropropanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-(3-chloropropanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-3-20-15(19)13-10-5-4-9(2)8-11(10)21-14(13)17-12(18)6-7-16/h9H,3-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPDRSLREMBQDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-chloropropanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, with CAS number 568544-05-8, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C15H20ClNO3S
- Molecular Weight : 329.8 g/mol
- CAS Number : 568544-05-8
- Purity : ≥95% .
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study evaluated the cytotoxic effects of various derivatives on MCF-7 breast cancer cells:
| Compound ID | IC50 (μM) | Activity Level |
|---|---|---|
| Compound 4 | 23.2 | Highly Active |
| Compound 5 | 49.9 | Highly Active |
| Compound 21 | 52.9 | Moderate |
| Compound 26 | 95.9 | Moderate |
| Compound 33 | >100 | Low Activity |
The most active derivatives showed IC50 values ranging from 23.2 to 49.9 μM , indicating their potential as effective agents in cancer therapy .
The mechanism through which these compounds exert their antitumor effects involves the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that the compound caused significant G2/M-phase cell-cycle arrest and S-phase cell-cycle arrest, leading to increased apoptosis in treated MCF-7 cells .
In Vivo Studies
In vivo studies have demonstrated that treatment with these compounds can significantly improve hematological parameters in tumor-bearing mice. For instance, administration resulted in the restoration of elevated liver enzymes (ALT and AST) to near-normal levels, highlighting a protective effect against hepatocellular toxicity associated with chemotherapy .
Antimicrobial Activity
Beyond antitumor properties, this compound has been evaluated for its antimicrobial activity. In a study assessing various derivatives against Mycobacterium tuberculosis (Mtb), several compounds demonstrated promising activity with minimum inhibitory concentrations (MIC) below 50 μM .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Observations |
|---|---|
| Antitumor | Induces apoptosis; IC50 values range from 23.2 to 49.9 μM |
| Hepatoprotective | Restores liver enzyme levels in vivo |
| Antimicrobial | MIC < 50 μM against Mtb |
Scientific Research Applications
Ethyl 2-(3-chloropropanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a molecule featuring a benzothiophene core with functional groups that contribute to its chemical reactivity and biological properties. It is also known as ethyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
Chemical and Physical Properties
- Molecular Formula: C15H20ClNO3S
- Molecular Weight: 329.84
- CAS Number: 315694-92-9 or 568544-05-8
- Boiling Point: 533.5±50.0 °C at 760 mmHg
- Density: 1.3±0.1 g/cm3
- Flash Point: 276.4±30.1 °C
- Purity: Minimum 95%
- Physical Form: Solid
Potential Applications
- Medicinal Chemistry: This compound may be a lead compound for creating new therapeutic agents for various diseases, particularly in drug design related to enzyme inhibition or receptor modulation. Fifteen new benzothiophene-based compounds were evaluated as potential anti-Alzheimer agents .
- Enzyme Inhibition: The chloropropanamido group can form covalent bonds with nucleophilic residues in enzyme active sites, which can lead to the inhibition of enzyme activity.
- Receptor Modulation: The thiophene ring and ester group enhance the compound's binding affinity and specificity towards biological targets.
- Pharmacological Studies: The chloropropanamido group enhances the compound's ability to bind to specific enzymes or receptors, making it a candidate for further pharmacological studies.
Comparison with Similar Compounds
| Compound Name | Key Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(2-chloropropanamido)-5-phenylthiophene-3-carboxylate | Phenyl group instead of ethyl | May exhibit different reactivity and biological activity |
| Ethyl 2-(2-chloropropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Tetrahydrobenzothiophene ring | Influences stability and interactions |
| Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate | Methyl substitution | Alters electronic properties and reactivity |
Q & A
Q. Table 1: Synthetic Routes and Yields
| Precursor | Reagent | Solvent | Purification Method | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl 2-amino-6-methyl-TBT* | 3-Chloropropanoyl chloride | DCM/Et3N | Flash chromatography | 72–94 | |
| TBT*-NH2 | Benzoylisothiocyanate | 1,4-dioxane | Filtration/Recrystallization | 54–78 |
*TBT: Tetrahydrobenzo[b]thiophene
Basic: What spectroscopic techniques are critical for characterization?
Methodology:
- HRMS (APCI): Confirm molecular weight (e.g., [M+H]<sup>+</sup> calc. 320.09511, found 320.09520) .
- <sup>1</sup>H/<sup>13</sup>C NMR: Assign protons and carbons (e.g., δ 1.2–1.4 ppm for ethyl CH3, δ 170–175 ppm for carbonyl carbons) .
- IR Spectroscopy: Identify functional groups (e.g., C=O at ~1700 cm<sup>-1</sup>, N–H at ~3300 cm<sup>-1</sup>) .
Q. Table 2: Key Spectroscopic Data
Advanced: How to optimize reaction conditions for improved yield?
Methodology:
- Solvent Selection: Use polar aprotic solvents (e.g., THF or DCM) to enhance reactivity of acylating agents .
- Catalysis: Add catalytic piperidine or acetic acid for Knoevenagel-type condensations to reduce side reactions .
- Purification: Employ gradient elution in flash chromatography (e.g., 0–18% EtOAc/hexanes) to resolve byproducts .
Key Finding:
Reaction times >48 hours in THF at room temperature improve conversion rates but may require stringent monitoring via TLC .
Advanced: How to evaluate biological activity in vitro?
Methodology:
- Antibacterial Assays: Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Antioxidant Activity: Measure DPPH radical scavenging (IC50 values) at 517 nm .
- Cytotoxicity: Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess viability .
Q. Table 3: Biological Activity Parameters
| Assay Type | Protocol | Key Metrics | Reference |
|---|---|---|---|
| MIC | Broth microdilution (24–48 h) | MIC ≤ 16 µg/mL | |
| DPPH Scavenging | Absorbance at 517 nm after 30 min | IC50 = 12–45 µM | |
| MTT | HEK293 cells, 24 h incubation | IC50 > 100 µM |
Advanced: How to resolve contradictions in spectroscopic data?
Methodology:
- Cross-Validation: Compare NMR/HRMS data with structurally analogous compounds (e.g., ethyl 2-amino-6-benzyl-TBT derivatives) .
- Dynamic NMR: Use variable-temperature <sup>1</sup>H NMR to detect conformational flexibility in the tetrahydrobenzo ring .
- X-ray Crystallography: Resolve ambiguities in stereochemistry (e.g., chair vs. boat conformation of the tetrahydro ring) .
Case Study:
Discrepancies in carbonyl chemical shifts (δ 170–175 ppm) were resolved by confirming rotational isomerism via NOESY .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodology:
- Substituent Variation: Modify the 3-chloropropanamido group (e.g., replace with cyanoacrylamido or benzoylthiouryl) to assess electronic effects .
- Ring Functionalization: Introduce electron-withdrawing groups (e.g., -CF3) on the tetrahydrobenzo ring to enhance bioactivity .
Q. Table 4: SAR Trends
| Derivative Modification | Effect on Activity | Reference |
|---|---|---|
| Cyanoacrylamido substituent | ↑ Antioxidant activity (IC50 ↓ 30%) | |
| Benzoylthiouryl group | ↑ Antibacterial potency (MIC ↓ 2×) | |
| Difluoromethyl on benzo ring | Enhanced metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
